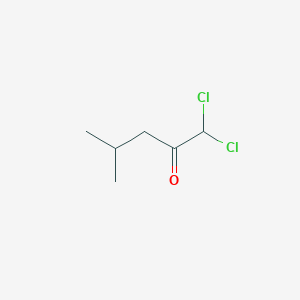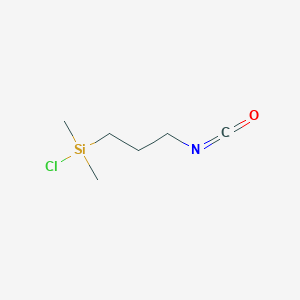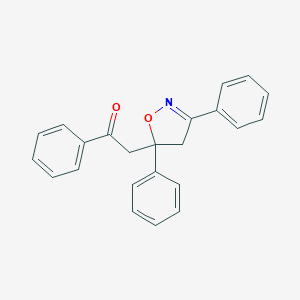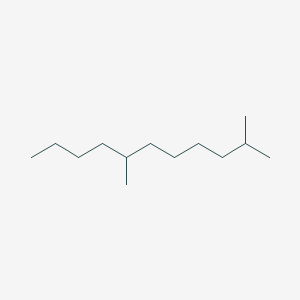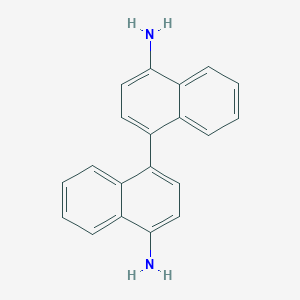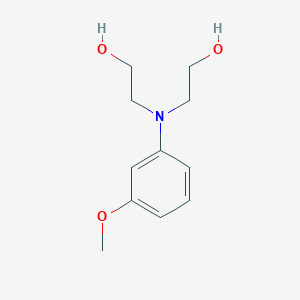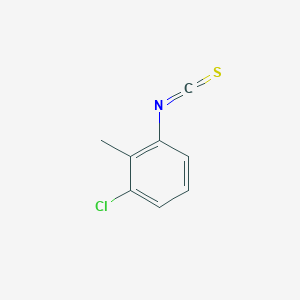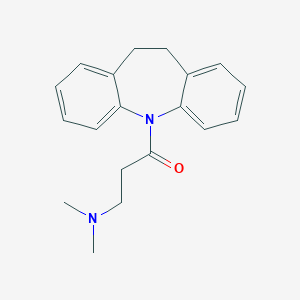
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- involves the inhibition of neurotransmitter uptake and the enhancement of neurotransmitter release. The compound has been found to have an effect on the dopamine, norepinephrine, and serotonin systems, which are important for the regulation of mood, motivation, and reward.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include an increase in dopamine, norepinephrine, and serotonin levels in the brain. This increase in neurotransmitter levels has been found to have an effect on mood, motivation, and reward. The compound has also been found to have an effect on blood pressure and heart rate, which may have implications for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- in lab experiments include its ability to affect neurotransmitter systems, which are important for the regulation of mood, motivation, and reward. The compound is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, the compound has limitations in terms of its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- include the investigation of its potential as a drug target for the treatment of various diseases, such as depression and addiction. Further research is also needed to fully understand the mechanism of action of the compound and its potential toxicity. Additionally, the development of new synthesis methods and the optimization of current methods may lead to the production of more efficient and cost-effective methods of producing the compound.
Méthodes De Synthèse
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been achieved using various methods. One method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionyl chloride in the presence of a base. Another method involves the reaction of 5H-Dibenz(b,f)azepine with 3-(dimethylamino)propionitrile in the presence of a reducing agent. These methods have been found to be effective in producing the compound in high yields.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where the compound has been found to have an effect on neurotransmitter release and uptake. Another area of research is in the field of pharmacology, where the compound has been found to have potential as a drug target for the treatment of various diseases.
Propriétés
Numéro CAS |
16488-04-3 |
|---|---|
Nom du produit |
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-(dimethylamino)propionyl)- |
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
Clé InChI |
MLUPYKODOKSLBI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canonique |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Autres numéros CAS |
16488-04-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



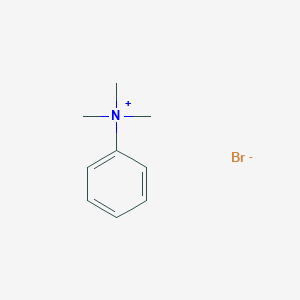
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
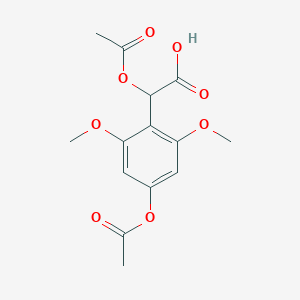
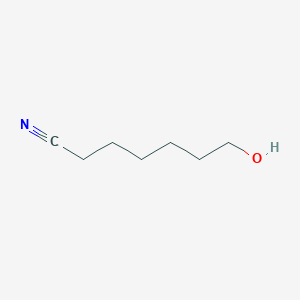
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
